2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-6-4-7-15(12-14)20-24-22-26(25-20)16(13-30-22)10-11-23-21(27)17-8-5-9-18(28-2)19(17)29-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLDRLLPQMAFPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole and thiazole moieties have been found to bind with high affinity to multiple receptors. These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes. For instance, some indole derivatives have shown inhibitory activity against influenza A.
Biochemical Pathways
For example, indole derivatives have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine.
Pharmacokinetics
The solubility of similar compounds, such as thiazoles, in water, alcohol, and ether could potentially impact their bioavailability.
Biological Activity
2,3-Dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 422.5 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. A study focused on various thiazolo derivatives revealed that compounds with similar structures to this compound demonstrated effective inhibition against both bacterial and fungal strains. Specifically:
- Minimum Inhibitory Concentration (MIC) values were assessed against Staphylococcus aureus and Candida albicans, with promising results indicating effective antimicrobial action .
- The mechanism of action was suggested to involve inhibition of bacterial fatty acid biosynthesis via targeting enoyl-[acyl-carrier-protein] reductase (FabI), which plays a crucial role in the synthesis of fatty acids necessary for bacterial growth .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Various studies have shown that thiazolo[3,2-b][1,2,4]triazole derivatives can exhibit cytotoxic effects against different cancer cell lines:
- A study highlighted the cytotoxicity of related thiazolo compounds against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Compounds similar to this compound showed significant potency with IC50 values indicating effective concentration levels .
- The underlying mechanisms may involve apoptosis induction and disruption of cellular signaling pathways critical for cancer cell survival .
Case Studies
Several case studies have documented the synthesis and evaluation of thiazolo derivatives:
- Synthesis and Evaluation : One study synthesized multiple thiazolo derivatives and evaluated their antibacterial activity. Among these compounds, those structurally related to this compound demonstrated MIC values comparable to standard antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 16 |
| Compound B | S. aureus | 32 |
| 2,3-Dimethoxy... | C. albicans | 32 |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant antimicrobial properties. Studies have demonstrated effective inhibition against various bacterial and fungal strains. Notably:
- Minimum Inhibitory Concentration (MIC) values were assessed against Staphylococcus aureus and Candida albicans, showing promising antimicrobial action.
- The mechanism of action is believed to involve the inhibition of bacterial fatty acid biosynthesis by targeting enoyl-[acyl-carrier-protein] reductase (FabI), crucial for bacterial growth .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may exhibit cytotoxic effects on various cancer cell lines:
- Research indicates that compounds with similar thiazolo structures can induce apoptosis in cancer cells through multiple pathways.
- Molecular docking studies have shown favorable interactions with key proteins involved in cancer progression, suggesting a potential role as an anticancer agent .
Case Studies and Research Findings
- Antimicrobial Studies : A study published in the Journal of Fac. Pharm. Ankara highlighted the synthesis of various thiazole derivatives and their biological evaluation. It found that compounds similar to 2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide demonstrated enhanced antimicrobial efficacy compared to existing treatments .
- Anticancer Research : Another investigation focused on the structural modifications of triazole derivatives and their effects on cancer cell viability. The study reported that certain derivatives exhibited potent anticancer activity through mechanisms involving cell cycle arrest and apoptosis .
Chemical Reactions Analysis
Reaction Conditions
Synthesis steps are typically optimized through:
Chemical Transformations
The compound’s structural complexity enables diverse reactivity:
3.1. Substitution Reactions
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Nucleophilic aromatic substitution : Methoxy groups may act as activating substituents for further derivatization (e.g., introducing halogens or alkyl chains) .
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Amine modifications : The ethyl linker between the triazole and benzamide could undergo alkylation or acylation.
3.2. Oxidation/Reduction
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Oxidation : Thiazole rings are susceptible to oxidation (e.g., with KMnO₄), potentially forming sulfoxides or sulfones .
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Reduction : Triazole rings may undergo selective hydrogenation under catalytic conditions (e.g., H₂/Pd-C) .
3.3. Coupling Reactions
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Cross-coupling : The triazole ring’s nitrogen atoms could facilitate metal-catalyzed coupling (e.g., Suzuki or Heck reactions) to introduce new substituents .
Characterization Methods
Structural confirmation relies on:
Q & A
Q. What are the optimal synthetic routes for preparing 2,3-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of intermediates like thiazolo-triazole cores. Key steps include:
- Cyclocondensation : Reacting 5-mercapto-3-phenyl-s-triazole with dicyanooxiranes in methanol under Lewis acid catalysis (e.g., ZrCl₄ or Bi(NO₃)₃·5H₂O) to form the thiazolo[3,2-b][1,2,4]triazol-6-one scaffold .
- Amide Coupling : Linking the triazole-thiazole intermediate to 2,3-dimethoxybenzamide via N-alkylation or carbodiimide-mediated coupling. Use of glacial acetic acid as a proton donor and ethanol as a solvent improves cyclization efficiency .
- Purification : Recrystallization from ethanol or methanol yields pure crystals (>95% purity).
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition (Evidence) | Yield Range |
|---|---|---|
| Catalyst | ZrCl₄ (vs. Bi(NO₃)₃·5H₂O) | 65–78% |
| Solvent | Methanol or Ethanol | 70–85% |
| Reaction Time | 4–6 hours (monitored by TLC) | — |
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer: A combination of techniques is critical:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., m-tolyl protons at δ 7.2–7.5 ppm, thiazole protons at δ 6.8–7.0 ppm). Discrepancies in chemical shifts may arise from hydrogen bonding or steric effects .
- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (amide C=O) and 1250–1300 cm⁻¹ (C-O of methoxy groups) validate functional groups .
- X-ray Crystallography : Resolves regioselectivity (e.g., thiazole-triazole fusion angle) and confirms hydrogen-bonded dimers (N–H⋯N interactions) .
Advanced Research Questions
Q. How can regioselectivity challenges in thiazolo-triazole core formation be addressed to avoid byproducts?
Methodological Answer: Regioselectivity is influenced by:
- Catalyst Choice : ZrCl₄ favors thiazolo[3,2-b]triazole formation, while Bi(NO₃)₃·5H₂O may lead to alternative ring systems .
- Steric Effects : Bulky substituents (e.g., m-tolyl) direct cyclization to the 6-position of the triazole. Computational modeling (DFT) predicts transition-state stability for regiochemical control .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) reduce side reactions by stabilizing intermediates .
Q. Table 2: Regioselectivity Control
| Catalyst | Solvent | Major Product (% Yield) | Byproduct (%) |
|---|---|---|---|
| ZrCl₄ | Methanol | Target compound (78%) | <5% |
| Bi(NO₃)₃ | Ethanol | Alternative isomer (62%) | 15% |
Q. How can contradictory biological activity data (e.g., antimicrobial assays) be resolved when testing this compound?
Methodological Answer: Contradictions arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution vs. disc diffusion). For example, MIC values may differ due to solvent choice (DMSO vs. water) .
- Resistance Mechanisms : Test against efflux pump-deficient bacterial strains to isolate intrinsic activity .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) during long-term assays .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., PFOR enzyme inhibition)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model the amide group’s interaction with PFOR’s active site (e.g., hydrogen bonds with Arg228 and π-stacking with Phe125) .
- MD Simulations : Simulate binding stability over 100 ns; analyze RMSD (<2 Å indicates stable binding) .
- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. fluoro) with inhibitory potency (IC₅₀) .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?
Methodological Answer:
- Solvent Effects : Simulate shifts using Gaussian09 with IEFPCM solvent models (e.g., CDCl₃ vs. DMSO-d₆) .
- Dynamic Effects : Account for conformational flexibility (e.g., rotating methoxy groups) via Boltzmann-weighted averaging .
- Experimental Artifacts : Check for moisture (hydrolysis of amides) or paramagnetic impurities .
Q. Experimental Design for Biological Evaluation
Q. What in vitro assays are recommended for evaluating anticancer activity?
Methodological Answer:
- Cell Viability : MTT assay on HCT-116 (colon cancer) and MCF-7 (breast cancer) lines. Include positive controls (e.g., doxorubicin) .
- Apoptosis : Flow cytometry with Annexin V/PI staining. Validate caspase-3 activation via Western blot .
- Selectivity : Compare IC₅₀ values against non-cancerous HEK-293 cells .
Q. Synthesis of Analogues for SAR Studies
Q. What structural modifications enhance metabolic stability without compromising activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
